5-Bromo-7-methylindoline
Overview
Description
5-Bromo-7-methylindoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins . Another study discussed the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indoline ring and a methyl group attached to the 7th carbon .Scientific Research Applications
Potentiation of Human α7 Nicotinic Receptor-Mediated Responses
5-Bromo-7-methylindoline has been investigated for its effects on human alpha 7 nicotinic acetylcholine receptors (nAChRs). Research indicates that it potentiates sub-maximal acetylcholine-induced ion currents in a concentration-dependent manner. This potentiation could have implications in neuropharmacological research and treatments involving nAChRs (Zwart et al., 2002).
Role in Synthesis of PI3K/mTOR Inhibitors
The compound has been identified as an important intermediate in the synthesis of PI3K/mTOR inhibitors. Its synthesis and optimization for use in this context highlight its potential in the development of cancer therapies and other diseases involving these pathways (Lei et al., 2015).
Applications in Photochromic Material Development
Research involving this compound has led to the development of new photochromic materials. These materials show potential for various technological applications due to their thermal and photo-induced isomerization properties (Voloshin et al., 2008).
Antibacterial Properties
Studies have shown that derivatives of this compound exhibit significant antibacterial properties. This opens up potential applications in the development of new antibiotics, especially against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae (Hayashi et al., 2002).
Antimicrobial and Anti-inflammatory Activity
The compound has been involved in the synthesis of novel derivatives that display potent antimicrobial and anti-inflammatory activities. These findings are significant for pharmaceutical research, especially in the development of new treatments for infections and inflammatory conditions (Al-Abdullah et al., 2014).
Future Directions
The future directions for the study and application of 5-Bromo-7-methylindoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities . The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates .
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXFPTJSPKPIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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